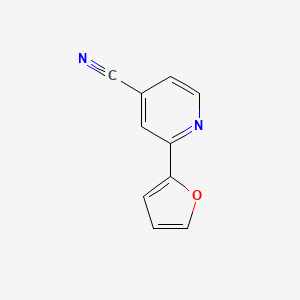

2-(2-Furyl)isonicotinonitrile

Vue d'ensemble

Description

2-(2-Furyl)isonicotinonitrile is an organic compound with the molecular formula C10H6N2O . It is used as a reactant in the preparation of primary arylpyridylalkylamines via tandem photocatalyzed coupling of O-benzoyl oximes with cyanoarenes .

Synthesis Analysis

The synthesis of furanyl-functionalised terpyridines, which could potentially include 2-(2-Furyl)isonicotinonitrile, involves various methodologies such as the ring closure of 1,5-diketones and cross-coupling reactions .Molecular Structure Analysis

The molecular structure of 2-(2-Furyl)isonicotinonitrile consists of a pyridine ring with a nitrile group attached to it . The molecular weight of this compound is 170.17 g/mol.Chemical Reactions Analysis

Furanyl-functionalised terpyridines, including potentially 2-(2-Furyl)isonicotinonitrile, find applications in various fields including coordination chemistry, medicinal chemistry, and material sciences . They are known to undergo chemical and electrochemical oxidation to afford polymers .Applications De Recherche Scientifique

Comprehensive Analysis of 2-(furan-2-yl)pyridine-4-carbonitrile Applications in Scientific Research

While specific applications of 2-(furan-2-yl)pyridine-4-carbonitrile, also known as 2-(2-Furyl)isonicotinonitrile or 2-(furan-2-yl)isonicotinonitrile, are not extensively documented in the available literature, we can infer potential applications based on the properties of furan derivatives and isonicotinonitrile compounds. Below are some fields where related compounds have been applied, which could suggest possible research avenues for 2-(furan-2-yl)pyridine-4-carbonitrile:

- Furan derivatives have been explored for their antibacterial activities . Compounds with furan moieties are often synthesized and tested against various bacterial strains to develop new antibacterial agents.

- Isonicotinonitrile-based compounds have been studied for their potential in display and lighting applications due to their thermally activated delayed fluorescence (TADF) . This property is valuable in OLED technology, which utilizes both singlet and triplet excitons for electroluminescence.

- The use of furan derivatives as intermediates in catalytic processes has been reported . These compounds can participate in multi-component syntheses, potentially acting as catalysts or catalytic intermediates.

- Furan platform chemicals serve as precursors for manufacturing materials beyond fuels and plastics . They are integral to developing new materials with desirable properties for various applications.

- Furan-containing compounds are used in synthetic chemistry to create complex molecules . Their reactivity allows for the formation of diverse structures, which can be valuable in synthesizing new chemical entities.

Pharmaceuticals and Medicinal Chemistry

Organic Light-Emitting Diodes (OLEDs)

Catalysis

Material Science

Synthetic Chemistry

Biological Screening

Propriétés

IUPAC Name |

2-(furan-2-yl)pyridine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2O/c11-7-8-3-4-12-9(6-8)10-2-1-5-13-10/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIBJEWUKLBLADD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=NC=CC(=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Furyl)isonicotinonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(2,2-Dimethyl-propionylamino)-pyridin-3-yl]-carbamic acid tert-butyl ester](/img/structure/B1393360.png)

![Furo[3,2-b]pyridin-6-ol](/img/structure/B1393365.png)

![6-Ethynylfuro[3,2-b]pyridine](/img/structure/B1393366.png)